Verproside

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Mechanism of Action: Detailed Signaling Pathways

Verproside exerts its anti-inflammatory effects through two primary, interconnected signaling pathways, targeting key mediators like PKCδ and NF-κB.

The diagram below summarizes these pathways and the points of inhibition by this compound:

Detailed Look at Key Pathways

Inhibition of the TNF-α/NF-κB Pathway: In human airway epithelial cells (like NCI-H292), TNF-α triggers inflammation. This compound interferes with the assembly of the TNF Receptor Signaling Complex (TNF-RSC), which includes proteins like TRADD, TRAF2, and RIP1 [1]. This inhibition prevents the downstream activation of the IKK complex and NF-κB, a master regulator of inflammation. The result is a significant reduction in the production of inflammatory mediators like MUC5AC (a major mucus component), IL-6, and IL-8 [2] [1].

Inhibition of the PKCδ/EGR-1 Pathway: this compound specifically targets and inhibits the phosphorylation (activation) of the enzyme PKCδ [2] [3]. This is a highly specific action, as this compound does not affect other PKC isozymes. Inhibiting PKCδ activation blocks the subsequent activation of the transcription factor EGR-1, leading to reduced production of IL-6 and IL-8 [2] [4].

These pathways converge to reduce critical aspects of inflammatory lung disease: mucus hypersecretion (via MUC5AC) and general inflammation (via IL-6 and IL-8).

Key Experimental Evidence & Protocols

The anti-inflammatory effects of this compound are supported by robust in vitro and in vivo data.

In Vitro Models and Protocols

The primary in vitro model used is the NCI-H292 human lung epithelial cell line [2] [4]. These cells mimic the inflammatory responses of human airways.

- Stimulation: Cells are stimulated with inflammatory inducers like TNF-α (10 ng/mL) or PMA (phorbol 12-myristate 13-acetate, 100 nM) to create a disease-like state [2] [4].

- Treatment: Cells are pre-treated with this compound (typically at concentrations around 1-30 µM) before or during stimulation.

- Outcome Measurements: Key readouts include:

- ELISA: To quantify the secretion of MUC5AC protein and cytokines (IL-6, IL-8) into the cell culture medium.

- qPCR: To measure the mRNA expression levels of MUC5AC, IL-6, and IL-8.

- Luciferase Reporter Assay: To directly assess NF-κB transcriptional activity.

- Western Blot: To analyze protein phosphorylation and levels (e.g., PKCδ, IKK, IκBα).

In Vivo Evidence

Studies using a COPD mouse model have shown that this compound effectively reduces lung inflammation by suppressing PKCδ activation and mucus overproduction [2] [3]. In an OVA-induced allergic asthma mouse model, this compound treatment suppressed key asthmatic parameters, including airway hyperresponsiveness (AHR), IgE levels, eosinophilia, and cytokine production [5].

Pharmacokinetics and Metabolism

This compound undergoes extensive metabolism in the body, which is a key consideration for its drug development.

| Aspect | Findings in Human Liver Preparations |

|---|---|

| Major Metabolic Pathways | Glucuronidation, Sulfation, O-Methylation [6] |

| Key Metabolites | This compound glucuronides (M1, M2), this compound sulfate (M3), Picroside II (M4), Isovanilloylcatalpol (M5) [6] |

| Primary Enzymes Responsible | UGT1A1, UGT1A9 (Glucuronidation); SULT1A1 (Sulfation) [6] |

| Tissue Involvement | Higher metabolic clearance in human intestinal microsomes than liver, suggesting significant first-pass gut metabolism [6] |

This metabolism profile contributes to its very low oral bioavailability (<0.5% in rats), indicating that extensive research on drug formulation or delivery methods is needed for oral administration [6].

Research and Development Context

This compound is a primary active component of YPL-001, a drug candidate mixture of six iridoids developed for COPD treatment. YPL-001 has successfully completed Clinical Trial Phase 2a [2] [4]. The identification of this compound as the most active ingredient paves the way for developing more potent and targeted single-compound therapies.

References

- 1. This compound inhibits TNF-α-induced MUC5AC expression ... [pubmed.ncbi.nlm.nih.gov]

- 2. This compound, the Most Active Ingredient in YPL-001 Isolated ... [pmc.ncbi.nlm.nih.gov]

- 3. This compound, the Most Active Ingredient in YPL-001 Isolated ... [pubmed.ncbi.nlm.nih.gov]

- 4. This compound, the Most Active Ingredient in YPL-001 Isolated ... [mdpi.com]

- 5. Suppressive effect of this compound isolated from ... [sciencedirect.com]

- 6. Multiple UDP-Glucuronosyltransferase and ... [mdpi.com]

Verproside: A Comprehensive Technical Guide for Researchers

Verproside is a catalpol-derived iridoid glycoside isolated from plants of the Pseudolysimachion and Veronica genera [1] [2] [3]. It is a primary active component in YPL-001, a drug candidate mixture that has completed clinical trial phase 2a for Chronic Obstructive Pulmonary Disease (COPD) treatment [4].

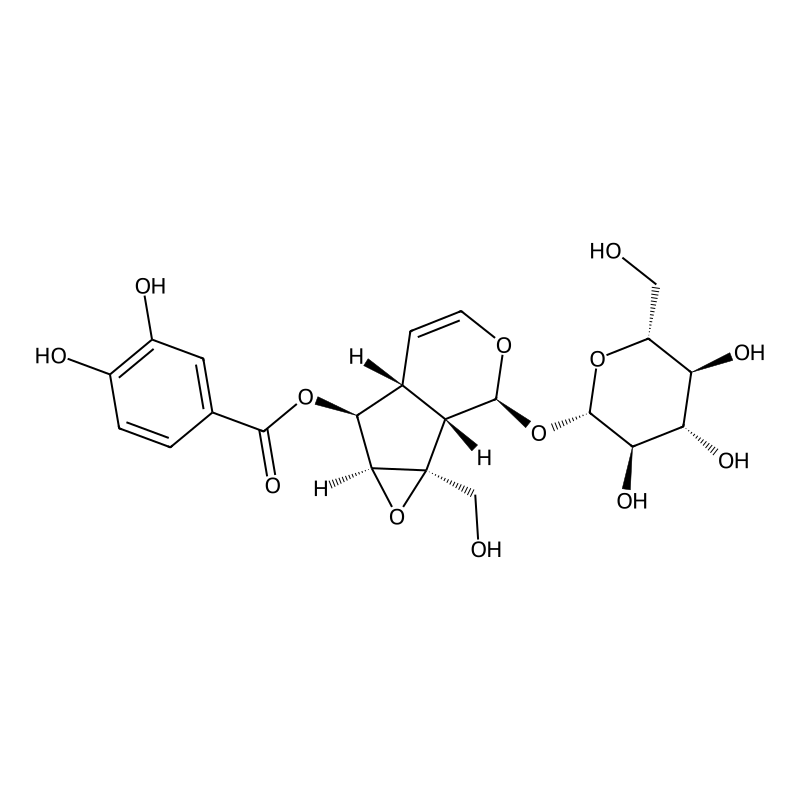

Structural Characteristics and Molecular Properties

The table below summarizes the core structural and chemical identity of this compound.

| Property | Description |

|---|---|

| Systematic Name | [(1S,2S,4S,5S,6R,10S)-2-(hydroxymethyl)-10-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-5-yl] 3,4-dihydroxybenzoate [5] |

| Molecular Formula | C₂₂H₂₆O₁₃ [2] [5] |

| CAS Number | 50932-20-2 [2] |

| Molecular Weight | 498.43 g/mol [2] |

| SMILES | OC1=C(O)C=CC(C(O[C@@H]2[C@H]3C@@(CO)C@@C=CO4)([H])[C@@H]4O[C@]5([H])OC@HC@@HC@H[C@H]5O)=O)=C1 [2] |

| InChI Key | DBUOUVZMYWYRRI-YWEKDMGLSA-N [5] |

| Classification | Iridoid Glycoside [1] [3] |

Primary Molecular Mechanisms and Signaling Pathways

This compound exerts its anti-inflammatory effects primarily through two well-characterized pathways.

The following diagram illustrates the first pathway, the TNF-α/NF-κB Signaling Cascade, which is central to this compound's mechanism of action in suppressing MUC5AC expression [1].

This compound inhibits the TNF-α/NF-κB pathway at multiple points.

A second key pathway involves the PMA/PKCδ/EGR-1 Axis, through which this compound reduces the expression of inflammatory mediators like IL-6 and IL-8 [4].

This compound suppresses the PMA/PKCδ/EGR-1 pathway to reduce inflammation.

Quantitative Pharmacological Data

The potency of this compound has been quantified in various experimental models, as summarized below.

| Experimental Model | Assay / Readout | Key Quantitative Findings |

|---|---|---|

| In Vitro (NCI-H292 cells) | Inhibition of TNF-α-induced MUC5AC secretion [4] | IC₅₀ = 7.1 μM |

| In Vitro (NCI-H292 cells) | Western Blot: Phosphorylation of IKKα/β, IκBα, TAK1 [2] | Marked reduction at 2.5 - 20 μM |

| In Vivo (BALB/c mice) | Reduction of IgE levels (Anti-asthmatic activity) [2] | 30 mg/kg (intragastrically) |

| Comparative Efficacy | Inhibition of TNF-induced MUC5AC secretion vs. other iridoids [4] | Most potent among the 6 iridoids in YPL-001 |

Metabolism and Pharmacokinetics

This compound undergoes extensive metabolism in humans, which is crucial for anticipating drug interactions and bioavailability.

- Major Metabolic Pathways: In human hepatocytes, this compound is metabolized into nine primary metabolites through glucuronidation, sulfation, and O-methylation [6] [7].

- Key Metabolites: The main Phase I metabolites are picroside II (M4) and isovanilloylcatalpol (M5), which are further metabolized in Phase II [6] [7].

- Enzymes Responsible:

- Pharmacokinetic Implications: The high activity of UGT enzymes in the intestine suggests significant first-pass metabolism, contributing to its low oral bioavailability (<0.5% in rats) [6]. Its pharmacokinetics may be susceptible to drug-drug interactions with UGT/SULT inhibitors or inducers [6].

Detailed Experimental Protocols

For researchers aiming to replicate or build upon key findings, here are summaries of critical experimental methodologies.

5.1. Protocol: Inhibiting MUC5AC Expression in Human Airway Epithelial Cells This method is used to study the compound's effect on mucus overproduction [1].

- Cell Line: NCI-H292 human lung epithelial cells.

- Cell Culture: Maintain in appropriate medium (e.g., RPMI-1640) supplemented with 10% FBS, penicillin, and streptomycin.

- Pre-treatment: Incubate cells with this compound (e.g., 2.5-20 μM) for a set period (e.g., 2 hours).

- Stimulation: Induce inflammation and MUC5AC expression by adding TNF-α (e.g., 10 ng/mL).

- Analysis:

- mRNA Quantification: Harvest cells after stimulation (e.g., 8 hours). Extract total RNA and perform RT-qPCR to measure MUC5AC mRNA levels.

- Protein Quantification: Collect cell lysates or culture supernatants after longer stimulation (e.g., 24 hours). Use ELISA to measure MUC5AC protein levels.

- Pathway Analysis: Use Western Blotting to analyze the phosphorylation status of key pathway proteins (IKK, IκBα, TAK1) in cell lysates.

5.2. Protocol: Characterizing Glucuronidation Metabolism using UGT Assays This method identifies and characterizes the metabolites of this compound and the enzymes involved [7].

- Enzyme Source: Use human liver microsomes (HLM), intestinal microsomes (HIM), or cDNA-expressed UGT supersomes.

- Incubation Cocktail: The typical 100 μL reaction mixture contains:

- Protein Source: HLM, HIM, or UGT enzyme (e.g., 0.1 mg/mL).

- Cofactor: 5 mM UDP-glucuronic acid (UDPGA).

- Substrate: this compound at varying concentrations (for kinetic studies).

- Buffer: 50 mM Tris-HCl buffer, pH 7.4, 8 mM MgCl₂.

- Incubation: Pre-incubate the mixture (without UDPGA) for 5 minutes at 37°C. Start the reaction by adding UDPGA and incubate for a defined period (e.g., 60 minutes).

- Reaction Termination: Stop the reaction by adding an equal volume of cold acetonitrile.

- Analysis: Use Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) to separate and identify this compound glucuronides (M1, M2).

Research Applications and Potential

- Primary Therapeutic Focus: Inflammatory airway diseases like asthma and COPD, due to its potent inhibition of MUC5AC and inflammatory cytokines [1] [4].

- Broader Potential: The multi-targeted anti-inflammatory and antioxidant properties of iridoids suggest potential applicability in other inflammation-driven conditions [3].

- Current Status: As the key active component of YPL-001, its development for COPD has progressed to clinical trials (Phase 2a completed) [4].

Critical Research Considerations

- Metabolism: The extensive and rapid metabolism of this compound is a key factor in its development, leading to low oral bioavailability and potential for drug-drug interactions [6] [7].

- Specificity: Recent research confirms that its anti-inflammatory effect is specifically linked to the inhibition of the PKCδ isoform [4].

References

- 1. inhibits TNF-α-induced MUC5AC expression through... This compound [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | Anti-asthmatic Agent [medchemexpress.com]

- 3. A Mechanistic Review of Iridoids from Bulgarian Medicinal ... [pmc.ncbi.nlm.nih.gov]

- 4. This compound, the Most Active Ingredient in YPL-001 Isolated ... [mdpi.com]

- 5. This compound (C22H26O13) [pubchemlite.lcsb.uni.lu]

- 6. Multiple UDP-Glucuronosyltransferase and Sulfotransferase ... [pmc.ncbi.nlm.nih.gov]

- 7. Multiple UDP-Glucuronosyltransferase and Sulfotransferase Enzymes... [mdpi.com]

Comprehensive Technical Guide to Verproside Iridoid Glycoside: Phytochemistry, Mechanism of Action, and Therapeutic Potential

Introduction and Chemical Profile

Verproside is a prominent iridoid glycoside recognized for its significant anti-inflammatory and anti-COPD properties. Iridoids are a class of monoterpenoid compounds characterized by a cyclopenta[c]pyran skeleton and are widely distributed in various plant families, including Plantaginaceae, to which Pseudolysimachion rotundum var. subintegrum and Veronica officinalis belong [1] [2] [3]. These compounds function as plant defense metabolites and exhibit a broad spectrum of pharmacological activities, making them promising candidates for drug development [4] [5] [6].

This compound is a primary active constituent of the investigational natural drug mixture YPL-001, which has successfully completed Clinical Trial Phase 2a (NCT02272634) as a therapeutic agent for COPD [1] [7]. Structurally, this compound is a catalpol derivative and its enhanced bioactivity is attributed to the presence of two free hydroxyl groups on its phenyl ring and an aglycone epoxy linker at the C-7 and C-8 positions, which facilitates superior target interaction compared to other related iridoids [1]. The compound is typically extracted and quantified from plant material using optimized 70% ethanol at 40°C for 1 hour, followed by analysis with UPLC-Q-TOF/MS and NMR spectroscopy [7].

Mechanism of Action and Signaling Pathways

This compound exerts its potent anti-inflammatory and anti-mucus effects primarily through the specific inhibition of Protein Kinase C delta (PKCδ) and the subsequent suppression of its downstream signaling pathways. The following diagram illustrates the core mechanism by which this compound alleviates COPD-associated pathology in lung epithelial cells.

This compound inhibits PKCδ and NF-κB to suppress lung inflammation.

The molecular mechanism involves a multi-target approach:

Inhibition of PKCδ/EGR-1 Pathway: In human lung epithelial cells (NCI-H292), this compound specifically blocks the phosphorylation and activation of PKCδ, a novel PKC isozyme implicated in COPD pathogenesis. This inhibition prevents the downstream activation of the transcription factor EGR-1, which is responsible for transcribing pro-inflammatory genes such as IL-6 and IL-8 [1].

Suppression of TNF/NF-κB/MUC5AC Axis: this compound interferes with Tumor Necrosis Factor (TNF) signaling, reducing the transcriptional activity of Nuclear Factor-kappa B (NF-κB). This action leads to decreased expression of MUC5AC, a major gel-forming glycoprotein responsible for mucus hypersecretion in COPD airways [1].

Broad Anti-inflammatory Activity: Beyond these primary pathways, this compound demonstrates efficacy against a wide range of airway stimulants. Its activity extends to modulating other key inflammatory signaling pathways common to iridoids, including MAPK, JAK/STAT, and AMPK, contributing to its overall therapeutic potential [2] [3].

Quantitative Pharmacological Data

Anti-inflammatory Efficacy of Iridoids in YPL-001

Table 1: Comparative inhibitory efficacy (IC₅₀) of iridoids from YPL-001 against TNF-induced MUC5AC secretion in NCI-H292 human lung cells [1]

| Iridoid | Common Name | IC₅₀ (μM) | Relative Potency |

|---|---|---|---|

| Iridoid 2 | This compound | 7.1 | Highest |

| Iridoid 1 | Piscroside C | 9.9 | High |

| Iridoid 4 | Picroside II | 11.5 | High |

| Iridoid 6 | Catalposide | >12 | Moderate |

| Iridoid 3 | Isovanillyl Catalpol | >12 | Moderate |

| Iridoid 5 | 6-O-veratroyl Catalpol | >12 | Moderate |

Iridoid Content in Plant Material During Growth

Table 2: Optimization of iridoid content in aerial parts of P. rotundum var. subintegrum across growth stages (measured in mg/g dry weight) [7]

| Iridoid | Content in July (5th week) | Content in August (peak) | Fold Increase |

|---|---|---|---|

| Isovanillyl Catalpol | 4.42 mg/g | 20.00 mg/g | 4.5x |

| Catalposide | 5.97 mg/g | 10.99 mg/g | 1.8x |

| This compound | Data Not Specified | Data Not Specified | Significant Increase |

Detailed Experimental Protocols

In Vitro Assessment of Anti-inflammatory Activity

4.1.1 Cell Culture and Treatment

- Cell Line: Use NCI-H292 human pulmonary mucoepidermoid carcinoma cells (ATCC CRL-1848) maintained in RPMI-1640 medium with 10% FBS, 2mM L-glutamine, and 1% penicillin/streptomycin at 37°C in 5% CO₂ [1].

- Inflammation Induction: Stimulate cells at 70-80% confluence with TNF-α (10 ng/mL) or PMA (phorbol 12-myristate 13-acetate, 10 nM) to induce inflammatory responses [1].

- Compound Treatment: Prepare this compound or other iridoids in DMSO (final concentration ≤0.1%) and apply to cells concurrently with or prior to inflammatory stimulants. Include appropriate vehicle controls.

4.1.2 MUC5AC Secretion Quantification (ELISA)

- Collect cell culture supernatants after 24 hours of treatment and centrifuge at 1000×g for 5 minutes to remove debris.

- Analyze MUC5AC protein levels using human MUC5AC ELISA kit following manufacturer's protocol. In brief, coat 96-well plates with supernatant samples, incubate with detection antibody, followed by enzyme-conjugated secondary antibody, and develop with substrate. Measure absorbance at 450 nm [1].

4.1.3 Gene Expression Analysis (qPCR)

- Extract total RNA from treated cells using TRIzol reagent.

- Synthesize cDNA and perform quantitative PCR with SYBR Green Master Mix using primers specific for MUC5AC, IL-6, IL-8, and housekeeping genes (GAPDH or β-actin).

- Calculate fold changes in gene expression using the 2^(-ΔΔCt) method [1].

4.1.4 NF-κB Luciferase Reporter Assay

- Culture HEK293T cells in DMEM with 10% FBS.

- Transfect cells with NF-κB-luciferase reporter plasmid using appropriate transfection reagent.

- Treat transfected cells with this compound and TNF-α for 6-8 hours.

- Lyse cells and measure luciferase activity using a luminometer, normalizing to protein concentration or co-transfected renilla luciferase [1].

In Vivo Evaluation in COPD Mouse Model

4.2.1 COPD Model Induction and Dosing

- Induce COPD in mice (e.g., C57BL/6) through cigarette smoke exposure (e.g., 1 cigarette 3 times daily for 1 hour each, 5 days/week for 4-8 weeks) or intranasal elastase instillation [1].

- Administer this compound (typically 5-20 mg/kg) or vehicle control via oral gavage or intraperitoneal injection during the induction period.

- Include positive control groups (e.g., roflumilast or dexamethasone).

4.2.2 Sample Collection and Analysis

- After sacrifice, collect bronchoalveolar lavage fluid (BALF) to analyze inflammatory cell count (macrophages, neutrophils, lymphocytes) using differential staining.

- Inflate and fix lungs with 10% neutral buffered formalin for histopathological examination.

- Embed lung tissue in paraffin, section, and stain with Hematoxylin and Eosin (H&E) for general inflammation assessment and Periodic Acid-Schiff (PAS) for goblet cell hyperplasia and mucus production quantification [1].

- Process lung homogenates for western blot analysis of PKCδ phosphorylation, EGR-1, and NF-κB pathway components.

Extraction and Quantification from Plant Material

4.3.1 Optimized Extraction Protocol

- Use freeze-dried, pulverized aerial parts of P. rotundum var. subintegrum.

- Extract with 70% aqueous ethanol at a ratio of 1:20 (weight:volume) at 40°C for 1 hour with constant agitation. Repeat extraction three times [7].

- Combine and filter extracts through Whatman No. 1 filter paper, then concentrate using a rotary evaporator at 40°C.

4.3.2 UPLC-Q-TOF/MS Analysis

- Column: BEH C18 (2.1 × 100 mm, 1.7 μm)

- Mobile Phase: A) 0.1% formic acid in water; B) 0.1% formic acid in acetonitrile

- Gradient: 5-100% B over 20 minutes, hold at 100% B for 2.3 minutes

- Flow Rate: 0.4 mL/min; Column Temperature: 35°C

- MS Parameters: Electrospray ionization (ESI) in negative and/or positive mode; capillary voltage: 3.0 kV; source temperature: 110°C; desolvation temperature: 350°C; cone gas flow: 50 L/h; desolvation gas flow: 800 L/h [7].

- Use authentic standards of this compound and related iridoids for quantification.

Research Applications and Potential

The comprehensive data on this compound supports several promising research and development directions:

COPD Therapeutic Development: The completed Phase 2a clinical trial for YPL-001 and the elucidation of this compound as its most active component position it as a leading candidate for COPD drug development [1]. Its multi-target mechanism offers potential advantages over current bronchodilators and corticosteroids.

Broad-Spectrum Anti-inflammatory Agent: The ability of this compound to modulate multiple inflammatory pathways (PKCδ, NF-κB, EGR-1) suggests potential applications beyond COPD, including possibly other inflammatory lung diseases, metabolic disorders, and cardiovascular conditions where chronic inflammation is a key component [2] [3].

Biotechnological Production: The recent (2025) elucidation of the complete iridoid biosynthetic pathway, including the discovery of iridoid cyclase, opens possibilities for the heterologous production of this compound in microbial systems or engineered plants, which could address supply challenges for clinical development [4] [5] [6].

References

- 1. This compound, the Most Active Ingredient in YPL-001 Isolated ... [pmc.ncbi.nlm.nih.gov]

- 2. A Mechanistic Review of Iridoids from Bulgarian Medicinal ... [pmc.ncbi.nlm.nih.gov]

- 3. A Mechanistic Review of Iridoids from Bulgarian Medicinal ... [mdpi.com]

- 4. Final step in the biosynthesis of iridoids elucidated [research-in-germany.org]

- 5. Key enzyme identified in final step of iridoid biosynthesis ... [phys.org]

- 6. Final step in the biosynthesis of iridoids elucidated [idw-online.de]

- 7. Assessment of iridoid profiles in the growth period of aerial ... [applbiolchem.springeropen.com]

Comprehensive Technical Analysis: Anti-inflammatory Mechanisms of Verproside

Introduction and Executive Summary

Verproside is a biologically active iridoid glycoside compound primarily isolated from various Pseudolysimachion and Veronica plant species, including Pseudolysimachion rotundum var. subintegrum, Pseudolysimachion longifolium, and Veronica anagallis-aquatica [1] [2] [3]. This natural product has garnered significant research interest due to its potent anti-inflammatory properties, particularly in the context of respiratory inflammatory diseases such as chronic obstructive pulmonary disease (COPD) and asthma. This compound exists as one of six iridoid glycosides in the natural drug candidate mixture YPL-001, which has completed clinical trial phase 2a as a potential COPD treatment [1] [2]. Despite being part of a multi-component mixture, recent investigative work has identified this compound as the most therapeutically active constituent within YPL-001, exhibiting superior efficacy in suppressing airway inflammation compared to other iridoids in the mixture [1] [2] [4].

The primary molecular mechanism underlying this compound's anti-inflammatory activity involves the specific inhibition of protein kinase C delta (PKCδ) phosphorylation, which subsequently modulates two key pro-inflammatory signaling pathways: the TNF/NF-κB axis and the PMA/PKCδ/EGR-1 cascade [1] [2]. This coordinated inhibition results in reduced expression of critical inflammatory mediators including IL-6, IL-8, and MUC5AC, ultimately mitigating the pathological features characteristic of inflammatory lung diseases. The compound demonstrates efficacy across multiple experimental models, including human airway epithelial cells in vitro and cigarette smoke/lipopolysaccharide-induced inflammation in murine models in vivo [1] [5].

This comprehensive technical review examines the mechanistic underpinnings of this compound's anti-inflammatory activity, presents quantitative experimental data supporting its therapeutic potential, details relevant experimental methodologies for studying its effects, and discusses both current applications and future research directions for this promising natural compound.

Source and Background

Natural Source and Phytochemical Context

This compound is classified as an iridoid glycoside, a class of monoterpenoid compounds characterized by a cyclopentanopyran skeleton with a glucose moiety attached. It is specifically identified as 3,4-dihydroxy catalpol based on its chemical structure [3]. The compound is most abundantly found in various species within the Plantaginaceae family, particularly in the genus Pseudolysimachion (formerly classified under Veronica). These plants have a established history of use in traditional Korean and Chinese medicine for treating pulmonary diseases, which prompted scientific investigation into their bioactive components [1] [2].

In therapeutic contexts, this compound is frequently studied as a component of YPL-001, a standardized mixture comprising six iridoid glycosides extracted from Pseudolysimachion rotundum var. subintegrum [1] [2]. The complete composition of YPL-001 includes:

- Piscroside C (iridoid 1)

- This compound (iridoid 2)

- Isovanillyl catalpol (iridoid 3)

- Picroside II (iridoid 4)

- 6-O-veratroyl catalpol (iridoid 5)

- Catalposide (iridoid 6)

The mixing ratio of these iridoids in YPL-001 was determined based on the natural solute ratio of the methanol extract from the source plant [1] [2]. This natural drug candidate has advanced through clinical development, having completed phase 2a trials for COPD treatment, representing a significant milestone in the translational development of this compound-containing therapeutics [1] [2].

Structural Features and Activity Relationship

The structural characteristics of this compound contribute significantly to its enhanced biological activity compared to other related iridoids. This compound contains two free hydroxyl groups in the phenyl ring and an aglycone epoxy linker (-O-), which appears to confer superior inhibitory potency compared to methylated iridoids (iridoids 3, 4, and 5) or monohydroxyl iridoids (iridoid 6) [1]. This structure-activity relationship follows the general pattern of dihydroxy iridoid 2 (this compound) > monohydroxy iridoid 6 > dimethyl iridoid 5 in terms of anti-inflammatory efficacy [1].

Additionally, the presence of an aglycone oxygen bridge at C-7 and C-8 in this compound, as opposed to the aglycone acetyl linkage at C-3 and C-10 in piscroside C (iridoid 1), may reduce steric hindrance and contribute to this compound's superior activity, as evidenced by its lower IC50 value (7.1 μM) compared to piscroside C (9.9 μM) and picroside II (11.5 μM) for MUC5AC secretion inhibition [1].

Molecular Mechanisms of Action

Primary Target: PKCδ Inhibition

The principal molecular target responsible for this compound's anti-inflammatory activity is protein kinase C delta (PKCδ), a member of the novel PKC subfamily of serine-threonine kinases [1] [2]. Research demonstrates that this compound specifically inhibits the phosphorylation of PKCδ without affecting other PKC isoforms, establishing it as a selective inhibitor of this particular kinase [1]. This specificity is significant as PKCδ has been identified as being closely associated with COPD pathogenesis and plays a critical role in amplifying inflammatory signaling cascades in respiratory epithelial cells [1] [2].

The PKCδ inhibition by this compound occurs upstream in the inflammatory signaling cascade and results in the subsequent dampening of two major pro-inflammatory pathways:

- The PMA/PKCδ/EGR-1 pathway, leading to reduced expression of IL-6 and IL-8

- The TNF/NF-κB pathway, resulting in suppressed MUC5AC expression

This dual-pathway inhibition represents a comprehensive anti-inflammatory mechanism that addresses multiple aspects of airway inflammation pathophysiology [1] [2].

Downstream Signaling Pathways

3.2.1 TNF/NF-κB/MUC5AC Pathway Inhibition

Tumor necrosis factor-alpha (TNF-α) is a pivotal pro-inflammatory cytokine that activates the NF-κB signaling pathway, leading to the overexpression of mucin 5AC (MUC5AC), a major gel-forming glycoprotein constituent of airway mucus [1]. Under pathological conditions, MUC5AC hypersecretion causes excessive sputum production and airway obstruction in COPD patients. This compound interferes with this pathway at the level of PKCδ, which normally facilitates TNF-α-induced NF-κB activation [1].

The molecular sequence of this inhibitory activity involves:

- This compound-mediated suppression of PKCδ phosphorylation

- Reduced NF-κB transcriptional activity

- Decreased binding of NF-κB to the promoter region of the MUC5AC gene

- Ultimately leading to diminished MUC5AC production and secretion

This pathway inhibition has been demonstrated through multiple experimental approaches, including NF-κB luciferase reporter assays, qPCR analysis of MUC5AC transcription, and ELISA measurements of MUC5AC protein secretion in NCI-H292 human lung epithelial cells [1].

3.2.2 PMA/PKCδ/EGR-1 Pathway Inhibition

The phorbol-12-myristate-13-acetate (PMA) induced inflammatory pathway represents another key mechanism addressed by this compound activity. PMA directly activates PKCδ, which subsequently induces transcriptional activation of the early growth response-1 (EGR-1) gene via extracellular signal-regulated kinases 1/2 (ERK1/2) [1]. EGR-1 is a transcription factor implicated in COPD-associated chronic inflammation that promotes the expression of pro-inflammatory cytokines including IL-6 and IL-8 [1].

This compound's impact on this pathway includes:

- Inhibition of PMA-induced PKCδ phosphorylation

- Suppression of EGR-1 expression

- Reduced production of IL-6 and IL-8 cytokines

This effect is particularly relevant as IL-8 serves as a potent chemoattractant for neutrophils, which play a crucial role in sustaining inflammatory processes in COPD airways [1] [6].

The following diagram illustrates these key signaling pathways and this compound's points of intervention:

This compound inhibits PKCδ activation, suppressing downstream inflammatory pathways.

Structural Determinants of Potency

The enhanced efficacy of this compound compared to other iridoids in YPL-001 can be attributed to specific structural features that optimize its interaction with molecular targets. The presence of two free hydroxyl groups in the phenyl ring, combined with an aglycone epoxy linker, appears to facilitate superior target engagement compared to methylated analogs [1]. This structural configuration potentially enhances hydrogen bonding capacity and optimal spatial orientation for binding to PKCδ or associated regulatory proteins.

The significance of these structural elements is evidenced by the comparative potency hierarchy observed among related compounds:

- Dihydroxy iridoids (this compound) demonstrate superior activity

- Monohydroxy iridoids (catalposide) exhibit intermediate efficacy

- Dimethylated iridoids (6-O-veratroyl catalpol) show reduced potency

Additionally, the aglycone oxygen bridge at C-7 and C-8 in this compound appears to confer advantage over the aglycone acetyl linkage at C-3 and C-10 present in piscroside C, potentially due to reduced steric hindrance and enhanced molecular flexibility for target engagement [1].

Experimental Data and Efficacy

Quantitative Assessment of Anti-inflammatory Activity

This compound demonstrates dose-dependent efficacy across multiple inflammatory parameters in experimental models. The compound's potency has been quantitatively established through precise IC50 determinations and comparative analyses with other iridoid compounds [1].

Table 1: Comparative Inhibitory Potency of Iridoids in YPL-001

| Iridoid Compound | IC50 for MUC5AC Secretion | NF-κB Inhibition | PKCδ Specificity |

|---|---|---|---|

| This compound (Iridoid 2) | 7.1 μM | Strong inhibition | Specific inhibition |

| Piscroside C (Iridoid 1) | 9.9 μM | Strong inhibition | Not specified |

| Picroside II (Iridoid 4) | 11.5 μM | Strong inhibition | Not specified |

| Isovanillyl catalpol (Iridoid 3) | Not specified | Moderate inhibition | Not specified |

| 6-O-veratroyl catalpol (Iridoid 5) | Not specified | Moderate inhibition | Not specified |

| Catalposide (Iridoid 6) | Not specified | Strong inhibition | Not specified |

The superior potency of this compound is evidenced by its lower IC50 value (7.1 μM) compared to other iridoids with reported values, confirming its status as the most active component in the YPL-001 mixture [1].

In Vivo Validation in Disease Models

The therapeutic potential of this compound has been validated in multiple animal models of respiratory inflammation, demonstrating significant efficacy in modulating disease-relevant parameters:

- COPD Mouse Model: this compound effectively reduced lung inflammation by suppressing PKCδ activation and mucus overproduction in vivo [1] [2].

- OVA-Induced Asthma Model: this compound significantly inhibited increases in total IgE, IL-4, and IL-13 in plasma and bronchoalveolar lavage fluid [3].

- Airway Hyperresponsiveness: this compound effectively suppressed airway hyperreactivity in OVA-induced asthmatic mice [3].

- Inflammatory Cell Infiltration: this compound treatment reduced eosinophilia and mucus hypersecretion in allergic asthma models [3].

The efficacy of this compound in these experimental models was comparable to montelukast, a currently available anti-asthmatic drug, highlighting its promising therapeutic potential [3].

Table 2: In Vivo Efficacy of this compound in Respiratory Inflammation Models

| Disease Model | Key Parameters Assessed | Treatment Effects |

|---|---|---|

| COPD Mouse Model | Lung inflammation, PKCδ activation, mucus production | Significant reduction in all parameters |

| OVA-Induced Asthma | Total IgE, IL-4, IL-13 in plasma and BALF | Significant inhibition of increases |

| Airway Hyperresponsiveness | Airway resistance to methacholine | Effective suppression |

| Allergic Inflammation | Eosinophilia, mucus hypersecretion | Significant reduction |

Broad-Spectrum Anti-inflammatory Activity

Beyond its specific effects on PKCδ-mediated pathways, this compound demonstrates broad-spectrum activity against multiple airway stimulants. Research indicates that this compound exhibits anti-inflammatory effects against a wide range of inflammatory inducters in NCI-H292 human lung epithelial cells, suggesting its mechanism extends beyond singular pathway inhibition to modulate convergent inflammatory signaling events [1] [2]. This broad activity profile enhances its therapeutic potential for complex inflammatory conditions like COPD, which typically involve multiple triggering factors and redundant inflammatory pathways.

Experimental Methods and Protocols

In Vitro Assessment Methodologies

5.1.1 Cell Culture and Treatment

NCI-H292 human pulmonary mucoepidermoid carcinoma cells serve as a standard experimental model for investigating airway inflammation mechanisms due to their relevance to human airway epithelium [1]. These cells readily produce mucus proteins such as MUC5AC and respond to various stimuli that mimic inflammatory conditions in human airways.

Standard experimental protocol:

- Culture NCI-H292 cells in RPMI 1640 medium supplemented with 10% fetal bovine serum, HEPES, penicillin, and streptomycin at 37°C in 5% CO₂

- Stimulate cells with TNF-α (10 ng/mL) or PMA (10-100 nM) to induce inflammatory responses

- Pre-treat or co-treat with this compound (typically 1-100 μM concentration range) to assess inhibitory effects

- Incubate for 6-24 hours depending on measured parameters

- Collect cell supernatants for protein analysis and cell lysates for RNA or protein extraction [1]

5.1.2 NF-κB Luciferase Reporter Assay

NF-κB transcriptional activity measurement provides crucial information about pathway inhibition:

- Transfect HEK293T or relevant cells with NF-κB luciferase reporter construct

- Stimulate with TNF-α (10 ng/mL) with or without this compound pre-treatment

- Incubate for 6-8 hours to allow transcriptional response

- Lyse cells and measure luciferase activity using standard assay systems

- Normalize results to co-transfected control reporter (e.g., Renilla luciferase) [1]

5.1.3 MUC5AC Quantification Methods

MUC5AC secretion assessment employs multiple complementary approaches:

- Enzyme-Linked Immunosorbent Assay (ELISA): Measure MUC5AC protein levels in cell culture supernatants using commercial or custom ELISA kits

- Quantitative PCR (qPCR): Assess MUC5AC gene expression using RNA extracted from cell lysates with appropriate primers and normalization to housekeeping genes

- Immunofluorescence Staining: Visualize MUC5AC production in cells grown on chamber slides using specific antibodies and fluorescence microscopy [1]

In Vivo Experimental Models

5.2.1 COPD Mouse Model

Cigarette smoke (CS) and lipopolysaccharide (LPS) exposure represents a well-established model for COPD-like inflammation:

- Expose mice to cigarette smoke (typically 3-5 cigarettes per day for 3-5 days weekly)

- Administer LPS intranasally (1-5 μg in 30-50 μL saline) to enhance inflammatory response

- Treat with this compound (dose range 10-50 mg/kg) via oral gavage or intraperitoneal injection

- Continue treatment regimen for 2-8 weeks depending on experimental design

- Collect bronchoalveolar lavage fluid (BALF) for inflammatory cell counting and cytokine measurement

- Process lung tissue for histological analysis (H&E staining, AB-PAS staining for mucus) [1] [5]

5.2.2 OVA-Induced Allergic Asthma Model

Ovalbumin (OVA) sensitization and challenge models allergic airway inflammation:

- Sensitize mice by intraperitoneal injection of OVA (10-20 μg) adsorbed to aluminum hydroxide adjuvant on day 0 and 7

- Challenge mice with OVA (1-5% aerosol) for 20-30 minutes from day 14 for 3-7 consecutive days

- Administer this compound (dose range 10-50 mg/kg) during challenge period or prophylactically

- Assess airway hyperresponsiveness to methacholine using invasive or non-invasive methods

- Measure serum IgE levels and cytokine production in BALF

- Quantify inflammatory cell infiltration in lung tissue sections [3]

The following diagram illustrates the key experimental workflows for evaluating this compound's efficacy:

Experimental workflows for evaluating this compound activity in vitro and in vivo.

Analytical and Biochemical Assays

5.3.1 Protein Kinase C Activity Assessment

PKCδ phosphorylation analysis employs standard molecular techniques:

- Western Blotting: Separate proteins from cell lysates by SDS-PAGE, transfer to membranes, and probe with phospho-specific PKCδ antibodies

- Immunoprecipitation: Isolate specific PKC isoforms from complex mixtures for activity measurements

- Kinase Activity Assays: Measure catalytic activity using specific peptide substrates in in vitro kinase reactions [1]

5.3.2 Cytokine and Chemokine Measurement

Inflammatory mediator quantification utilizes multiple approaches:

- ELISA: Commercial kits for IL-6, IL-8, TNF-α, IL-1β according to manufacturer protocols

- Multiplex Immunoassays: Simultaneous measurement of multiple cytokines in small sample volumes

- qPCR Analysis: Gene expression profiling of inflammatory mediators with appropriate normalization [1] [5]

Therapeutic Potential and Drug Development

Current Development Status

This compound, as a primary active component of YPL-001, has advanced through significant stages of drug development. The mixture YPL-001 has completed clinical trial phase 2a as a natural drug for COPD treatment, representing a promising milestone in its translational pathway [1] [2]. This advancement underscores the therapeutic potential of this compound-containing formulations for respiratory inflammatory disorders.

The developmental trajectory of this compound-based therapeutics builds upon:

- Established traditional use of source plants in Korean and Chinese medicine for pulmonary conditions

- Substantial preclinical validation of efficacy in relevant disease models

- Identification of specific molecular mechanisms and cellular targets

- Advancement through early-phase clinical trials in human subjects

Pharmacokinetic Considerations

The drug metabolism profile of this compound has been characterized, revealing extensive biotransformation that influences its pharmacokinetic behavior. This compound undergoes comprehensive metabolism in human hepatocytes through three primary metabolic pathways:

- Glucuronidation: Formation of this compound glucuronides (M1, M2) catalyzed by UGT1A1, UGT1A7, UGT1A8, UGT1A9, and UGT1A10 enzymes

- Sulfation: Formation of this compound sulfate (M3) catalyzed primarily by SULT1A1

- O-methylation: Conversion to picroside II (M4) and isovanilloylcatalpol (M5) [7]

These metabolic transformations contribute to this compound's pharmacokinetic characteristics observed in preclinical models:

- Short elimination half-life (12.2-16.6 minutes in rats)

- High systemic clearance (56.7-86.2 mL/min/kg in rats)

- Low oral bioavailability (<0.5% in rats) [7]

The extensive first-pass metabolism and rapid systemic clearance present formulation challenges that may require advanced delivery strategies or structural optimization to improve pharmacokinetic performance for clinical application.

Potential Therapeutic Applications

Based on its mechanism of action and efficacy data, this compound demonstrates potential for multiple therapeutic applications:

- Chronic Obstructive Pulmonary Disease (COPD): Primary indication supported by strong preclinical data and phase 2a clinical trials of YPL-001

- Allergic Asthma: Demonstrated efficacy in OVA-induced models with reduction of IgE, IL-4, IL-13, and eosinophil infiltration [3]

- Other Inflammatory Lung Conditions: Potential application in cystic fibrosis, acute lung injury, and other neutrophilic inflammatory conditions

- Cardiovascular Applications: Emerging evidence suggests certain iridoid glycosides from Veronica species demonstrate efficacy in heart failure models, though this compound-specific data in this area requires further investigation [8]

Conclusion and Future Perspectives

This compound represents a promising therapeutic candidate for inflammatory respiratory conditions, with a clearly defined mechanism of action centered on PKCδ inhibition and subsequent modulation of NF-κB and EGR-1 signaling pathways. Its superior efficacy among related iridoid compounds, established through comprehensive comparative studies, highlights its significance as the primary active component of YPL-001.

The transition from natural product to therapeutic agent faces several considerations that warrant further investigation:

- Formulation Strategies: Addressing pharmacokinetic limitations through advanced delivery systems or prodrug approaches

- Structural Optimization: Potential medicinal chemistry efforts to enhance potency, metabolic stability, and bioavailability while retaining target specificity

- Combination Therapies: Potential synergistic effects with existing anti-inflammatory agents or bronchodilators

- Expanded Indications: Exploration of potential efficacy in other inflammatory conditions beyond respiratory diseases

Future research directions should prioritize:

- Detailed structural biology studies to characterize the this compound-PKCδ interaction

- Investigation of potential effects on additional inflammatory signaling pathways

- Development of optimized analogs with improved pharmaceutical properties

- Exploration of potential applications in other inflammatory disease contexts

The cumulative evidence from traditional use, preclinical studies, and early clinical development positions this compound as a significant natural product with substantial potential for advancement as a therapeutic agent for inflammatory respiratory diseases, particularly COPD and asthma.

References

- 1. This compound, the Most Active Ingredient in YPL-001 Isolated ... [pmc.ncbi.nlm.nih.gov]

- 2. This compound, the Most Active Ingredient in YPL-001 Isolated ... [mdpi.com]

- 3. Suppressive effect of this compound isolated from ... - KRIBB [oak.kribb.re.kr]

- 4. This compound, the Most Active Ingredient in YPL-001 Isolated ... [pubmed.ncbi.nlm.nih.gov]

- 5. Tangeretin inhibits airway inflammatory responses by ... [sciencedirect.com]

- 6. Fisetin inhibits TNF-α/NF-κB-induced IL-8 expression by ... [sciencedirect.com]

- 7. Multiple UDP-Glucuronosyltransferase and ... [mdpi.com]

- 8. Veronica anagallis-aquatica L. iridoid glycosides alleviate ... [pmc.ncbi.nlm.nih.gov]

Comprehensive Technical Guide to Verproside Research: Mechanisms, Protocols, and Therapeutic Potential

Introduction and Background

Verproside is a catalpol-derived iridoid glycoside that has emerged as a promising natural product for treating inflammatory respiratory diseases, particularly asthma and COPD. This compound is primarily isolated from plants of the Pseudolysimachion genus (formerly classified under Veronica), including P. rotundum var. subintegrum, P. longifolium, and other related species [1] [2]. Traditional medicine in Korea and China has extensively used these plants for centuries to treat pulmonary conditions such as bronchitis, cough, and asthma [1] [2]. This compound represents one of the six major iridoid glycosides that constitute YPL-001, a natural drug candidate developed by Yungjin Pharm. Co., Ltd. that has successfully completed Clinical Trial Phase 2a for COPD treatment [1]. The chemical structure of this compound features characteristic iridoid glycoside properties with two free hydroxyl groups in the phenyl ring and an aglycone epoxy linker, which appear critical to its enhanced biological activity compared to other related iridoids [1].

The therapeutic potential of this compound addresses a significant unmet medical need in respiratory medicine. Chronic obstructive pulmonary disease (COPD) is projected to become the third-leading cause of death worldwide by 2030, creating an urgent need for safer therapeutic alternatives [1]. While current standard treatments involving bronchodilators and inhaled corticosteroids (ICS) provide symptomatic relief, they are associated with significant adverse effects, including osteoporosis and increased pneumonia risk [3]. This compound offers a promising natural alternative with a potentially superior safety profile and multi-targeted mechanism of action that addresses the complex pathophysiology of inflammatory airway diseases [1] [3].

Mechanisms of Action

Primary Molecular Targets and Signaling Pathways

This compound exerts its anti-inflammatory effects through multi-targeted mechanisms that primarily involve suppression of key signaling pathways central to asthma and COPD pathogenesis:

TNF-α/NF-κB Pathway Inhibition: this compound significantly reduces TNF-α-induced MUC5AC expression by interfering with the formation of the TNFR1 signaling complex (TNF-RSC), the most upstream event in TNF-α signaling [4] [3]. Molecular docking studies reveal that this compound binds between the TRADD and TRAF2 subunits, disrupting their interaction and subsequent recruitment of downstream signaling components [4]. This disruption prevents the activation of the IKK complex (IKKα, IKKβ, NEMO/IKKγ), consequently inhibiting IκBα phosphorylation and degradation, NF-κB nuclear translocation, and ultimately the transcription of pro-inflammatory genes including MUC5AC [4] [3].

PKCδ/EGR-1 Pathway Suppression: this compound specifically inhibits PKCδ phosphorylation without affecting other PKC isozymes, thereby blocking the PMA/PKCδ/ERK1/2/EGR-1 signaling cascade [1]. This pathway plays a crucial role in regulating IL-6 and IL-8 expression in airway inflammation, and its inhibition represents a distinct mechanism from the TNF-α/NF-κB pathway blockade [1]. The specificity for PKCδ highlights this compound's targeted approach to inflammatory pathway intervention.

Mucin Production Regulation: Through its actions on both TNF-α/NF-κB and PKCδ signaling, this compound significantly reduces MUC5AC overexpression, a major mucin protein responsible for mucus hypersecretion in COPD and asthma [1] [4] [3]. This anti-mucin effect is particularly relevant given that mucus hypersecretion contributes substantially to airflow obstruction and disease morbidity in chronic respiratory conditions.

Table 1: Anti-inflammatory Efficacy of this compound in Experimental Models

| Experimental Model | Target | Effect | Potency | Citation |

|---|---|---|---|---|

| NCI-H292 cells | TNF-α-induced MUC5AC | Inhibition of secretion | IC₅₀ = 7.1 μM | [1] |

| NCI-H292 cells | PMA-induced IL-6/IL-8 | Suppression of expression | Significant reduction | [1] |

| HEK293T cells | NF-κB transcriptional activity | Inhibition of activation | ~70% suppression | [1] |

| COPD mouse model | Lung inflammation | Reduction of inflammatory cells | Significant suppression | [1] |

| OVA-induced asthma mouse model | Airway hyperresponsiveness | Reduced Penh value | Comparable to montelukast | [2] |

Pathway Visualization

Diagram 1: this compound inhibits both TNF-α/NF-κB and PKCδ/EGR-1 pathways at key upstream points.

Experimental Protocols

In Vitro Methodologies

Cell-based assays form the foundation of this compound research and provide critical insights into its molecular mechanisms:

Cell Culture and Treatment: The human pulmonary mucoepidermoid carcinoma cell line NCI-H292 serves as the primary in vitro model due to its ability to produce mucus proteins (including MUC5AC) and respond to inflammatory stimuli in a manner similar to human airway epithelial cells [1] [4]. Cells are typically maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, and 1% penicillin-streptomycin at 37°C in a 5% CO₂ atmosphere [4] [3]. For experimental treatments, cells are pretreated with this compound (usually at concentrations ranging from 1-100 μM) or vehicle control for 1-2 hours before stimulation with TNF-α (10-20 ng/mL) or PMA (phorbol 12-myristate 13-acetate, 10-100 nM) for varying time periods depending on the specific readout [1] [4].

MUC5AC Quantification: MUC5AC protein levels are measured using enzyme-linked immunosorbent assay (ELISA) [1] [4]. Briefly, cells are cultured in 24-well plates, treated according to experimental design, and culture supernatants are collected. Monoclonal antibodies against MUC5AC (e.g., Thermo Scientific MS145-PUAB) are used for capture and detection according to standard ELISA protocols [4]. For MUC5AC mRNA analysis, total RNA is extracted using TRIzol reagent, reverse-transcribed into cDNA, and quantified by real-time PCR with specific primers [4]. The comparative Cₜ (ΔΔCₜ) method is used to calculate relative expression levels normalized to housekeeping genes such as GAPDH or β-actin [4].

NF-κB Transcriptional Activity Assay: NF-κB activation is assessed using a luciferase reporter system [1]. HEK293T or NCI-H292 cells are transfected with a plasmid containing the luciferase gene under the control of NF-κB-responsive elements. After transfection (24-48 hours), cells are treated with this compound followed by TNF-α stimulation. Luciferase activity is measured using a commercial kit (e.g., Dual-Luciferase Reporter Assay System, Promega) and normalized to co-transfected Renilla luciferase control [1].

Western Blot Analysis: Protein expression and phosphorylation are analyzed by western blotting [4] [3]. Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors. Equal amounts of protein (20-40 μg) are separated by SDS-PAGE, transferred to PVDF membranes, blocked with 5% non-fat milk, and incubated with primary antibodies overnight at 4°C [3]. Key antibodies include: anti-IKKα/β, anti-phospho-IKKα/β, anti-IκBα, anti-phospho-IκBα, anti-TAK1, anti-phospho-TAK1, anti-PKCδ, anti-phospho-PKCδ, and appropriate HRP-conjugated secondary antibodies [1] [3]. Protein bands are visualized using enhanced chemiluminescence substrate and quantified by densitometry [3].

Table 2: Key Experimental Assays for this compound Research

| Assay Type | Cell Line/Model | Key Stimuli | Readout Parameters | Reference Method |

|---|---|---|---|---|

| MUC5AC secretion | NCI-H292 | TNF-α (10-20 ng/mL) | ELISA measurement | [1] [4] |

| Gene expression | NCI-H292 | TNF-α, PMA | qRT-PCR for MUC5AC, IL-6, IL-8 | [1] |

| NF-κB activity | HEK293T, NCI-H292 | TNF-α | Luciferase reporter assay | [1] |

| Protein phosphorylation | NCI-H292 | TNF-α, PMA | Western blot for p-IKK, p-IκB, p-PKCδ | [1] [3] |

| Pathway specificity | NCI-H292 | Various stimulants | Inflammatory gene array | [1] |

In Vivo Methodologies

Animal models of respiratory disease provide critical preclinical evidence for this compound's therapeutic efficacy:

COPD Mouse Model: The cigarette smoke (CS)-induced model is widely used to mimic human COPD [1]. Mice (typically C57BL/6 strain, 6-8 weeks old) are exposed to cigarette smoke from commercial cigarettes (e.g., 3R4F reference cigarettes from the University of Kentucky) using a whole-body exposure system. A standard protocol involves exposure to 5-10 cigarettes per day, 5 days per week, for 8-12 weeks [1]. This compound is administered daily via oral gavage or intraperitoneal injection at doses ranging from 1-10 mg/kg, starting either concurrently with smoke exposure or after established disease. Bronchoalveolar lavage fluid (BALF) is collected for inflammatory cell counting and cytokine measurement, while lung tissues are processed for histological analysis (H&E staining for inflammation, PAS staining for goblet cell hyperplasia, and immunohistochemistry for specific protein targets) [1].

OVA-Induced Asthma Model: This model evaluates this compound's effects on allergic airway inflammation [2]. Mice are sensitized by intraperitoneal injection of ovalbumin (OVA, 20 μg) adsorbed to aluminum hydroxide (2 mg) on days 0 and 7, followed by airway challenges with OVA (1-5% w/v in saline) for 20 minutes using a nebulizer on days 14-16 [2]. This compound (typically 1-10 mg/kg) or reference drug (montelukast, 10 mg/kg) is administered 1 hour before each OVA challenge. Airway hyperresponsiveness (AHR) is measured 24 hours after the final challenge using unrestrained whole-body plethysmography in response to increasing methacholine concentrations (3-50 mg/mL), expressed as enhanced pause (Penh) values [2]. Lung tissues and BALF are collected for analysis of inflammatory cells, cytokine levels, and histological changes.

Pharmacokinetic Studies: Rats are used to evaluate This compound absorption, distribution, metabolism, and excretion [5]. For intravenous administration, this compound is dissolved in saline or DMSO/saline mixture and injected via the tail vein at doses of 2, 5, and 10 mg/kg. For oral administration, this compound is suspended in 0.5% methylcellulose solution and administered by gavage at doses of 20, 50, and 100 mg/kg [5]. Blood samples are collected at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) via the carotid artery or retro-orbital plexus. Plasma concentrations of this compound and its metabolites (particularly isovanilloylcatalpol) are quantified using validated liquid chromatography-mass spectrometry (LC-MS/MS) methods [5]. Pharmacokinetic parameters are calculated using non-compartmental analysis.

Pharmacological Profile

Pharmacokinetic Properties

Comprehensive pharmacokinetic studies in rats have revealed important characteristics of this compound's absorption and metabolism:

Dose-Dependent Pharmacokinetics: Following intravenous administration (2, 5, and 10 mg/kg doses), this compound exhibits nonlinear pharmacokinetics [5]. The systemic clearance (Cl) significantly decreases at the 10 mg/kg dose compared to lower doses (2 and 5 mg/kg), while the area under the curve (AUC) shows a corresponding increase. The volume of distribution at steady state (Vₛₛ) remains relatively unchanged across doses, suggesting that the nonlinearity is primarily due to saturable metabolism rather than distribution limitations [5].

Limited Oral Bioavailability: After oral administration (20, 50, and 100 mg/kg doses), this compound demonstrates low absolute bioavailability of only 0.3% and 0.5% for the 50 and 100 mg/kg doses, respectively [5]. The maximum concentration (Cₘₐₓ) increases nonlinearly with dose, and the extent of this compound recovered from the gastrointestinal tract at 24 hours after oral administration is minimal (0.01-0.72% across all doses) [5]. The low oral bioavailability appears attributable to significant first-pass metabolism rather than poor absorption, as evidenced by the identification of isovanilloylcatalpol as a major metabolite [5].

Metabolism and Excretion: this compound undergoes extensive hepatic metabolism to form isovanilloylcatalpol as its primary metabolite [5]. The urinary excretion of unchanged this compound is low for both intravenous (3.3-6.2% of dose) and oral (0.01-0.04% of dose) administrations, indicating extensive metabolic clearance [5]. The saturable metabolism observed at higher doses suggests that this compound may follow Michaelis-Menten elimination kinetics, which could have implications for dosing regimen design in clinical applications.

Preclinical Efficacy Data

This compound has demonstrated robust efficacy across multiple preclinical models of respiratory disease:

Anti-inflammatory Effects: In the COPD mouse model, this compound effectively reduces lung inflammation by suppressing PKCδ activation and mucus overproduction [1]. Histological analyses show marked decreases in inflammatory cell infiltration and goblet cell hyperplasia following this compound treatment [1]. Comparative studies with the six iridoids in YPL-001 have identified this compound as the most potent inhibitor of TNF-induced MUC5AC secretion, with an IC₅₀ value of 7.1 μM compared to 9.9 μM for piscroside C and 11.5 μM for picroside II [1].

Anti-asthmatic Activity: In the OVA-induced asthma model, this compound significantly reduces airway hyperresponsiveness to methacholine, as evidenced by decreased Penh values comparable to the positive control montelukast (a clinically used anti-asthmatic drug) [2]. Additionally, this compound treatment suppresses OVA-induced elevations in total IgE levels, eosinophil counts in BALF, and Th2 cytokine production (IL-4, IL-5, IL-13) [2]. These multi-faceted effects on key asthma parameters highlight this compound's potential as a comprehensive therapeutic agent for allergic asthma.

Research Status and Future Directions

This compound is a key component of YPL-001, a standardized natural product mixture that has completed Phase 2a clinical trials for COPD treatment (ClinicalTrials.gov Identifier: NCT02272634) [1] [3]. While clinical results have not been published in peer-reviewed literature, the completion of this trial stage represents a significant milestone in this compound's development pathway. Current research continues to optimize this compound's pharmaceutical properties, particularly addressing its pharmacokinetic limitations through formulation strategies such as phospholipid complexes, nanoemulsions, or prodrug approaches to enhance oral bioavailability [5].

References

- 1. This compound, the Most Active Ingredient in YPL-001 Isolated ... [pmc.ncbi.nlm.nih.gov]

- 2. Suppressive effect of this compound isolated from ... [sciencedirect.com]

- 3. sciencedirect.com/science/article/abs/pii/S104346661530051X [sciencedirect.com]

- 4. This compound inhibits TNF-α-induced MUC5AC expression ... [pubmed.ncbi.nlm.nih.gov]

- 5. Pharmacokinetics of this compound after intravenous and oral... [link.springer.com]

Mechanisms of Action and Biological Activity

Verproside exhibits significant anti-inflammatory effects by targeting key signaling pathways involved in conditions like Chronic Obstructive Pulmonary Disease (COPD) and asthma [1] [2].

- Inhibition of Airway Inflammation: Research identifies this compound as the most active component in the natural drug candidate YPL-001, a mixture of six iridoids. It most strongly suppresses the production of inflammatory markers (IL-6, IL-8) and the mucin MUC5AC in human lung epithelial cells (NCI-H292) [1].

- Modulation of Signaling Pathways: this compound's anti-inflammatory action is achieved through a dual mechanism:

- Suppression of the TNF/NF-κB pathway: This reduces the expression of MUC5AC, a major constituent of mucus that is overproduced in COPD airways [1].

- Suppression of the PMA/PKCδ/EGR-1 pathway: This reduces the expression of IL-6 and IL-8. This compound specifically inhibits the phosphorylation (activation) of the PKCδ enzyme [1].

- In Vivo Efficacy: Studies in a COPD mouse model confirm that this compound effectively reduces lung inflammation and mucus overproduction by suppressing PKCδ activation [1].

The following diagram illustrates the two primary inflammatory pathways inhibited by this compound:

Figure 1: this compound inhibits PKCδ and NF-κB pathways to reduce inflammation.

Key Quantitative Data of this compound's Activity

The table below summarizes critical quantitative data from experimental studies on this compound.

| Parameter | Value / Result | Experimental Context |

|---|---|---|

| IC₅₀ for MUC5AC Secretion | 7.1 µM [1] | TNF-stimulated NCI-H292 human lung cells [1] |

| Anti-inflammatory Pathway Inhibition | Suppresses TNF/NF-κB & PMA/PKCδ/EGR-1 [1] | In vitro (NCI-H292) & in vivo (COPD mouse model) [1] |

| Systemic Clearance (IV) | 56.7 - 86.2 mL/min/kg [3] | Rat, dose 2-10 mg/kg [3] |

| Elimination Half-life (IV) | 12.2 - 16.6 min [3] | Rat, dose 2-10 mg/kg [3] |

| Absolute Oral Bioavailability (F) | 0.3 - 0.5% [3] | Rat, dose 50-100 mg/kg [3] |

| Major Metabolites Identified | Glucuronide & sulfate conjugates; Picroside II (M4); Isovanilloylcatalpol (M5) [2] | Human hepatocytes & liver S9 fractions [2] |

| Key Metabolizing Enzymes (Human) | UGT1A1, UGT1A9, UGT1A7, UGT1A8, UGT1A10; SULT1A1 [2] | cDNA-expressed UGT/SULT enzymes & microsomes [2] |

Experimental Protocols for Key Assays

For researchers aiming to replicate or build upon these findings, here are summaries of the core experimental methodologies.

In Vitro Anti-inflammatory Activity in Airway Cells

This protocol assesses the effect of this compound on inflammatory markers in a human lung epithelial cell line [1].

- Cell Line: NCI-H292 human pulmonary mucoepidermoid carcinoma cells.

- Cell Culture: Maintain cells in RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin in a 5% CO₂ incubator at 37°C [1].

- Treatment:

- Pre-treat cells with this compound (e.g., 1-100 µM) or vehicle control for a specified time (e.g., 1 hour).

- Stimulate cells with an inflammatory agent: TNF (e.g., 10 ng/mL) to induce the NF-κB/MUC5AC pathway or PMA (e.g., 10 nM) to induce the PKCδ/EGR-1/IL-6/IL-8 pathway [1].

- Analysis:

- qPCR: Extract total RNA and perform quantitative PCR to measure mRNA levels of MUC5AC, IL-6, and IL-8 [1].

- ELISA: Collect cell culture supernatants to quantify the secretion of MUC5AC, IL-6, and IL-8 proteins using commercial ELISA kits [1].

- Luciferase Reporter Assay: Transfert cells with an NF-κB-responsive luciferase reporter plasmid. After treatment with this compound and TNF, measure luciferase activity to determine NF-κB transcriptional activity [1].

In Vivo Efficacy in a COPD Mouse Model

This protocol evaluates the therapeutic potential of this compound in a live animal model of COPD [1].

- COPD Model Induction: Mice are exposed to cigarette smoke (e.g., 3R4F research cigarettes) for a set period daily (e.g., 1 hour) over several weeks (e.g., 8-12 weeks) to induce COPD-like inflammation and mucus hypersecretion [1].

- Drug Administration: Administer this compound (dosage and route, e.g., intravenous or oral gavage) to the mice during or after the smoke-induction period. Include control groups (vehicle-only) and a positive control group if applicable.

- Tissue Collection & Analysis: After sacrifice, collect lung tissue for analysis [1].

- Bronchoalveolar Lavage Fluid (BALF): Analyze inflammatory cell counts (macrophages, neutrophils, lymphocytes).

- Histopathology: Fix lung sections in formalin, embed in paraffin, and stain with Hematoxylin and Eosin (H&E) to assess inflammatory infiltration and with Periodic Acid-Schiff (PAS) to quantify mucus-producing goblet cells.

- Protein Analysis: Homogenize lung tissue and use Western blotting to measure the phosphorylation levels of PKCδ and expression of EGR-1.

In Vitro Metabolism in Human Liver Preparations

This protocol identifies metabolites and characterizes the enzymes responsible for this compound metabolism [2].

- Incubation System:

- Co-factors:

- Sample Analysis:

- Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS): Terminate the reaction with ice-cold acetonitrile. Analyze the supernatant using LC-HRMS to separate and identify this compound metabolites based on accurate mass and characteristic product ions [2].

- Enzyme Kinetics: Determine kinetic parameters (Kₘ, Vₘₐₓ) for metabolite formation by varying the concentration of this compound in incubations with specific UGT or SULT enzymes [2].

Pharmacokinetics and Metabolism

This compound displays challenging pharmacokinetic properties that must be considered for its drug development [3] [2].

- Extensive and Rapid Metabolism: this compound has low systemic exposure after oral administration, with absolute oral bioavailability of only 0.3-0.5% in rats. This is attributed to extensive first-pass metabolism. It is metabolized into nine primary metabolites in human hepatocytes via glucuronidation, sulfation, and O-methylation [2]. The metabolic pathway is complex, as shown below.

Figure 2: Major metabolic pathways of this compound in human hepatocytes. UGTs: UGT1A1, UGT1A9, UGT1A7, UGT1A8, UGT1A10 [2].

- Key Metabolizing Enzymes: Glucuronidation is catalyzed by UGT1A1 and UGT1A9 (expressed in liver) and UGT1A7, UGT1A8, UGT1A10 (expressed in gastrointestinal tract), leading to high intrinsic clearance in intestinal microsomes. Sulfation of this compound and its metabolite isovanilloylcatalpol is primarily catalyzed by SULT1A1 [2].

- Potential for Drug-Drug Interactions: Due to its metabolism by multiple UGT and SULT enzymes, the pharmacokinetics of this compound may be susceptible to interactions with co-administered drugs that inhibit or induce these enzymes [2].

Conclusion and Research Implications

This compound is a potent natural compound with a well-defined mechanism for combating airway inflammation by targeting PKCδ and its downstream pathways. However, its therapeutic potential is challenged by extensive metabolism and poor oral bioavailability.

Future research should focus on:

- Prodrug Strategies: Designing prodrugs to improve oral absorption and reduce first-pass metabolism.

- Formulation Development: Exploring advanced formulations (e.g., nanoparticles, inhalers) to enhance delivery to the target site and systemic stability.

- Metabolic Stability Optimization: Conducting structure-activity relationship (SAR) studies to identify or synthesize analogs that retain potent activity but exhibit improved metabolic stability.

References

Active Ingredients of YPL-001

YPL-001 is a standardized mixture of six primary iridoid glycosides isolated from the plant. The table below summarizes these active compounds and key findings on their activity.

| Iridoid Compound | Key Findings and Relative Potency |

|---|---|

| Verproside | Most potent anti-inflammatory effect; lowest IC50 (7.1 μM) for MUC5AC inhibition; specifically inhibits PKCδ activation [1] [2] [3]. |

| Piscroside C | Effective inhibitor of TNF-α/NF-κB pathway; suppresses PKCδ activity; higher IC50 (9.9 μM) than this compound [2] [3] [4]. |

| Picroside II | Shows prominent inhibitory effects on MUC5AC production [2] [3]. |

| Catalposide | Shows inhibitory effects on NF-κB activity and MUC5AC production [2] [3]. |

| Isovanillyl Catalpol | Weaker efficacy in suppressing NF-κB activity compared to others [2] [3]. |

| 6-O-veratroyl Catalpol | Weaker efficacy in suppressing NF-κB activity compared to others [2] [3]. |

YPL-001 is described as a methanol extract of the plant, and the six iridoids listed were selected as high-content constituents to form the drug candidate mixture [2] [3]. Another analysis identified eight active compounds, listing this compound along with others like picroside II, catalposide, minecoside, verminoside, isovanillylcatalpol, and catalpol [5].

Mechanism of Action of this compound

This compound, the most active component, exerts anti-inflammatory effects through a primary mechanism of inhibiting the protein kinase C delta (PKCδ) enzyme, impacting two key downstream pathways.

The diagram shows this compound's primary molecular target (PKCδ) and the subsequent pathways it influences. The effects of this inhibition have been confirmed in both human lung epithelial cells and in vivo mouse models of COPD [1] [3].

YPL-001 as a whole has broader, multi-target effects [5] [6] [7]:

- Anti-inflammatory: Suppresses NF-κB transcriptional activity by blocking p65 acetylation and increasing HDAC2 activity.

- Anti-oxidative: Activates the Nrf2 pathway, upregulating antioxidant genes like NQO1 and HMOX1.

- Anti-apoptotic: Reduces cigarette smoke extract (CSE)-induced lung cell death.

Key Experimental Models and Protocols

The primary data on YPL-001 and this compound comes from well-established in vitro and in vivo models of inflammatory lung disease.

1. In Vitro Models for MUC5AC and Cytokine Measurement

- Cell Line: NCI-H292 human lung epithelial cells are widely used [1] [2] [3].

- Stimulation: Cells are stimulated with TNF-α or PMA to induce inflammation [1] [2] [3].

- Intervention: Test compounds are applied to the cells to assess their effects [2].

- Key Assays:

- ELISA: Measures the secretion of MUC5AC mucin and cytokines like IL-6 and IL-8 into the culture supernatant [2] [3].

- qPCR: Quantifies the mRNA expression levels of MUC5AC, IL-6, and IL-8 [2] [3].

- Luciferase Reporter Assay: Used to measure NF-κB transcriptional activity [2] [3].

- Western Blot: Analyzes protein phosphorylation and levels of key signaling molecules [1] [3].

2. In Vivo Model for COPD Efficacy

- Animal Model: A cigarette smoke (CS) or cigarette smoke extract (CSE)-induced COPD mouse model is employed [5] [6].

- Intervention: YPL-001 or this compound is administered to the animals [5] [3].

- Key Assessments:

The search results indicate that YPL-001 has completed a Phase 2a clinical trial (NCT02272634) [5] [6], but detailed clinical data and protocols were not available in the current results.

References

- 1. This compound, the Most Active Ingredient in YPL-001 Isolated ... [pubmed.ncbi.nlm.nih.gov]

- 2. This compound, the Most Active Ingredient in YPL-001 Isolated ... [mdpi.com]

- 3. This compound, the Most Active Ingredient in YPL-001 Isolated ... [pmc.ncbi.nlm.nih.gov]

- 4. Piscroside C inhibits TNF-α/NF-κB pathway by the ... [sciencedirect.com]

- 5. YPL-001 Shows Various Beneficial Effects against ... [pmc.ncbi.nlm.nih.gov]

- 6. YPL-001 Shows Various Beneficial Effects against ... [pubmed.ncbi.nlm.nih.gov]

- 7. YPL-001 Shows Various Beneficial Effects against ... [snu.elsevierpure.com]

Mechanism of Action: Targeted Inhibition of PKCδ

Verproside exerts its anti-inflammatory effects through a multi-targeted approach, primarily by inhibiting the phosphorylation and activation of PKCδ. This action disrupts two key pro-inflammatory signaling pathways in human lung epithelial cells (NCI-H292) [1] [2].

The following diagram summarizes this core mechanism and the downstream pathways affected by this compound.

Core mechanistic pathway of this compound in COPD. It specifically inhibits PKCδ activation, thereby suppressing downstream NF-κB and EGR-1 mediated inflammatory responses.

Quantitative Efficacy Data

The potency of this compound was quantitatively compared to the other five iridoids in YPL-001. The data below, derived from assays on NCI-H292 cells, highlights its superior efficacy [1] [2].

Table 1: Comparative Inhibitory Efficacy (IC₅₀) of Iridoids in YPL-001 on TNF-Induced MUC5AC Secretion in NCI-H292 Cells

| Iridoid Number | Name | IC₅₀ (μM) | Relative Potency |

|---|---|---|---|

| Iridoid 2 | This compound | 7.1 | Most Potent |

| Iridoid 1 | Piscroside C | 9.9 | High |

| Iridoid 4 | Picroside II | 11.5 | High |

| Iridoid 6 | Catalposide | Data not fully specified | Moderate |

| Iridoid 3 | Isovanillyl Catalpol | Data not fully specified | Weaker |

| Iridoid 5 | 6-O-veratroyl Catalpol | Data not fully specified | Weaker |

Table 2: Summary of this compound's Anti-Inflammatory Effects Across Multiple Stimuli

| Experimental Model | Stimulus | Key Inflammatory Marker(s) | Effect of this compound |

|---|---|---|---|

| NCI-H292 Cells (in vitro) | TNF | MUC5AC, NF-κB activity | Significant suppression [1] |

| NCI-H292 Cells (in vitro) | PMA | IL-6, IL-8, EGR-1 | Significant suppression [1] |

| NCI-H292 Cells (in vitro) | LPS, IL-1β, IL-4, IL-13 | IL-6, IL-8 | Broad anti-inflammatory effect [1] |

| COPD Mouse Model (in vivo) | Cigarette smoke & LPS | Lung inflammation, mucus overproduction | Effective reduction [1] |

Detailed Experimental Protocols

The following methodologies detail the key experiments used to elucidate this compound's mechanism of action [1] [2].

In Vitro Assessment of MUC5AC and Cytokine Secretion

- Cell Line: Human lung epithelial NCI-H292 cells.

- Culture Conditions: Grown in appropriate medium (e.g., RPMI-1640 with 10% FBS) at 37°C and 5% CO₂.

- Stimulation & Treatment: Cells were stimulated with TNF-α (10 ng/mL) or PMA (phorbol 12-myristate 13-acetate, 10-100 nM) to induce inflammation. Cells were pre-treated with various concentrations of this compound or other iridoids (1-100 µM) for 1-2 hours prior to stimulation.

- Measurement:

- MUC5AC Protein: Secreted MUC5AC protein in the cell culture supernatant was quantified using Enzyme-Linked Immunosorbent Assay (ELISA).

- Gene Expression: mRNA levels of MUC5AC, IL-6, and IL-8 were measured using quantitative Polymerase Chain Reaction (qPCR).

- Cell Viability: Assessed via MTT or CCK-8 assays to ensure effects were not due to cytotoxicity.

Luciferase Reporter Assay for NF-κB Activity

- Cell Line: HEK293T cells.

- Transfection: Cells were transfected with a plasmid containing a luciferase reporter gene under the control of an NF-κB-responsive promoter.

- Stimulation & Treatment: Transfected cells were stimulated with TNF-α and co-treated with this compound or other iridoids.

- Measurement: Luciferase activity was measured after 6-24 hours using a luminometer. The signal intensity directly correlates with NF-κB transcriptional activity.

Analysis of Protein Phosphorylation and Pathway Components

- Technique: Western Blotting.

- Cell Lysis: Stimulated and treated NCI-H292 cells were lysed to extract total protein.

- Antibodies: Membranes were probed with specific antibodies against:

- Phospho-PKCδ (Tyr³¹¹) and total PKCδ.

- Phospho-PKCα/βII and other PKC isoforms to test specificity.

- EGR-1 and other downstream targets.

- Detection: Chemiluminescence was used to visualize and quantify protein levels, confirming the specific inhibition of PKCδ phosphorylation by this compound.

In Vivo Validation in a COPD Mouse Model

- COPD Induction: Mice were exposed to cigarette smoke (e.g., 1 cigarette 3 times a day, 5 days a week for 4 weeks) combined with intermittent LPS instillation to induce COPD-like inflammation and mucus hypersecretion.

- Drug Administration: this compound was administered daily via oral gavage or intraperitoneal injection at doses ranging from 1-10 mg/kg.

- Outcome Measures:

- Bronchoalveolar Lavage Fluid (BALF): Analyzed for total and differential inflammatory cell counts (macrophages, neutrophils, lymphocytes).

- Lung Tissue Homogenates: Measured levels of IL-6, IL-8, and other cytokines by ELISA.

- Histopathology: Lung sections were stained with Hematoxylin and Eosin (H&E) for general inflammation and Periodic Acid-Schiff (PAS) to quantify mucus-producing goblet cells. Immunohistochemistry was used to assess PKCδ activation in lung tissues.

Research Context and Drug Development Status

- YPL-001: This is a multi-component natural drug candidate derived from the plant Pseudolysimachion rotundum var. subintegrum. It is a defined mixture of six iridoid glycosides, including this compound, piscroside C, and picroside II [1] [2].

- Development Status: YPL-001 has completed a Phase 2a clinical trial as a treatment for COPD, demonstrating its progression toward clinical application [1] [2] [3].

- Broader COPD Pathology: The pathogenesis of COPD involves other mechanisms such as oxidative stress, NLRP3 inflammasome activation, and neutrophil infiltration [4]. While the searched studies focus on PKCδ, this compound's broad anti-inflammatory effects suggest it may interact with this wider pathological network.